- Boehmite@SiO2@ Tris (hydroxymethyl)aminomethane-Cu(I): a novel, highly efficient and reusable nanocatalyst for the C-C bond formation and the synthesis of 5-substituted 1H-tetrazoles in green media, Applied Organometallic Chemistry, 2020, 34(10),

Cas no 96859-34-6 (3-(1H-Tetrazol-5-yl)phenol)

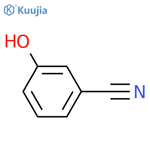

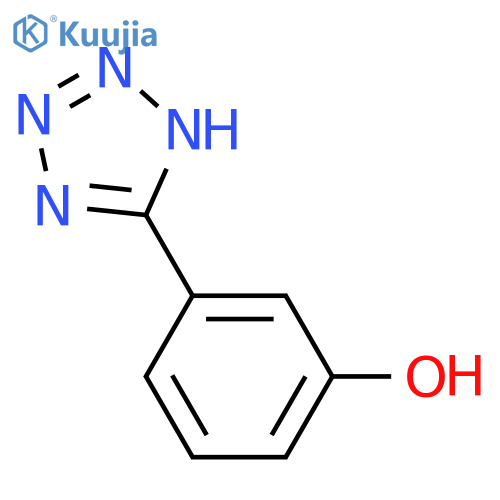

3-(1H-Tetrazol-5-yl)phenol structure

Produktname:3-(1H-Tetrazol-5-yl)phenol

3-(1H-Tetrazol-5-yl)phenol Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 3-(1H-Tetrazol-5-yl)phenol

- 3-(2H-tetrazol-5-yl)Phenol

- 5-(3-HYDROXYPHENYL) TETRAZOLE

- 5-(3-Hydroxyphenyl)tetrazole

- m-tetrazolylphenol

- 5-(3-Hydroxyphenyl)-1H-tetrazole

- 3-(2H-tetrazol-5-yl)-phenol

- IZORRBUQWFSCII-UHFFFAOYSA-N

- 5606AJ

- SY012314

- 3-(1H-Tetrazol-5-yl)phenol, AldrichCPR

- 5-(3-hydroxyphenyl) tetrazole, AldrichCPR

- 3-(2H-Tetrazol-5-yl)phenol (ACI)

- Phenol, 3-(1H-tetrazol-5-yl)- (9CI)

- CS-11245

- AKOS000297953

- EN300-1847310

- 3-(1H-1,2,3,4-TETRAZOL-5-YL)PHENOL

- AC1662

- 96859-34-6

- SCHEMBL859970

- 3-(2H-1,2,3,4-tetrazol-5-yl)phenol

- CS-0199270

- WDA85934

- DTXSID80541300

- Z2757293160

- MFCD06797247

-

- MDL: MFCD06797247

- Inchi: 1S/C7H6N4O/c12-6-3-1-2-5(4-6)7-8-10-11-9-7/h1-4,12H,(H,8,9,10,11)

- InChI-Schlüssel: IZORRBUQWFSCII-UHFFFAOYSA-N

- Lächelt: OC1C=C(C2NN=NN=2)C=CC=1

Berechnete Eigenschaften

- Genaue Masse: 162.05400

- Monoisotopenmasse: 162.054161

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 2

- Anzahl der Akzeptoren für Wasserstoffbindungen: 4

- Schwere Atomanzahl: 12

- Anzahl drehbarer Bindungen: 1

- Komplexität: 154

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: 0.8

- Oberflächenladung: 0

- Tautomerzahl: 13

- Topologische Polaroberfläche: 74.7

Experimentelle Eigenschaften

- Farbe/Form: Weißes oder cremefarbenes kristallines Pulver

- Dichte: 1.458

- Schmelzpunkt: 245-246°C

- Siedepunkt: 436°C at 760 mmHg

- Flammpunkt: 217.5℃

- Brechungsindex: 1.668

- PSA: 74.69000

- LogP: 0.57230

- Löslichkeit: Nicht bestimmt

3-(1H-Tetrazol-5-yl)phenol Sicherheitsinformationen

- Code der Gefahrenkategorie: 36/37/38-22

- Sicherheitshinweise: 26-36/37/39

-

Identifizierung gefährlicher Stoffe:

3-(1H-Tetrazol-5-yl)phenol Zolldaten

- HS-CODE:2933990090

- Zolldaten:

China Zollkodex:

2933990090Übersicht:

299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

Deklarationselemente:

Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date

Zusammenfassung:

299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

3-(1H-Tetrazol-5-yl)phenol Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY012314-0.25g |

3-(1H-Tetrazol-5-yl)phenol |

96859-34-6 | ≥97% | 0.25g |

¥31.0 | 2023-09-15 | |

| Alichem | A019146268-5g |

3-(1H-Tetrazol-5-yl)phenol |

96859-34-6 | 95% | 5g |

$338.64 | 2023-08-31 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY012314-10g |

Methanesulfonato(2-dicyclohexylphosphino-2’,6’-dimethoxy-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) |

96859-34-6 | ≥97% | 10g |

¥1668.0 | 2023-09-15 | |

| TRC | T205680-250mg |

3-(1H-Tetrazol-5-yl)phenol |

96859-34-6 | 250mg |

$121.00 | 2023-05-17 | ||

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY012314-25g |

Methanesulfonato(2-dicyclohexylphosphino-2’,6’-dimethoxy-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) |

96859-34-6 | ≥97% | 25g |

¥9950.0 | 2023-09-15 | |

| TRC | T205680-500mg |

3-(1H-Tetrazol-5-yl)phenol |

96859-34-6 | 500mg |

$178.00 | 2023-05-17 | ||

| abcr | AB206558-5 g |

3-(1H-Tetrazol-5-yl)phenol, 97%; . |

96859-34-6 | 97% | 5 g |

€451.00 | 2023-07-20 | |

| Enamine | EN300-1847310-0.1g |

3-(1H-1,2,3,4-tetrazol-5-yl)phenol |

96859-34-6 | 95% | 0.1g |

$33.0 | 2023-09-19 | |

| Enamine | EN300-1847310-2.5g |

3-(1H-1,2,3,4-tetrazol-5-yl)phenol |

96859-34-6 | 95% | 2.5g |

$224.0 | 2023-09-19 | |

| Cooke Chemical | A8501032-250MG |

3-(1H-Tetrazol-5-yl)phenol |

96859-34-6 | 97% | 250mg |

RMB 335.20 | 2025-02-21 |

3-(1H-Tetrazol-5-yl)phenol Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Sodium azide Catalysts: (SP-4-2)-[2-(Amino-κN)-2-(hydroxymethyl)-1,3-propanediol-κO1][2-(amino-κN)-2-(hy… (supported on Boehmite@SiO2) Solvents: Polyethylene glycol ; 130 min, 120 °C; 120 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 s, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 s, rt

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Sodium azide Catalysts: Iron Solvents: Water ; 120 min, 100 °C

Referenz

- Introduction of Fe into mesoporous MCM-41 for the synthesis of 5-substituted 1H-Tetrazoles from aryl nitriles in water, Microporous and Mesoporous Materials, 2021, 328,

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Triethylamine , Hydrochloric acid Solvents: Toluene ; 10 min, 0 °C

1.2 Reagents: Sodium azide ; overnight, reflux

1.2 Reagents: Sodium azide ; overnight, reflux

Referenz

- Photophysical and biological investigation of phenol substituted rhenium tetrazolato complexes, Dalton Transactions, 2019, 48(41), 15613-15624

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Sodium azide Solvents: Dimethyl sulfoxide ; 7 h, 120 °C

1.2 Solvents: Water

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Solvents: Water

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified

Referenz

- Activated Fuller's earth as an inexpensive, eco-friendly, efficient catalyst for the synthesis of 5-aryl 1-H-tetrazole via [3+2] cycloaddition of nitriles and sodium azide, Tetrahedron Letters, 2016, 57(51), 5815-5819

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Ammonium chloride , Sodium azide Solvents: Dimethylformamide ; rt → 160 °C; 18 h, 160 °C

Referenz

- 4-Aminothieno[3,2]pyridine-7-carboxylic acid derivatives as Raf kinase inhibitors, their preparation, pharmaceutical compositions, and use as anticancer agents, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Ammonium chloride , Sodium azide Solvents: Dimethylformamide ; 10 h, rt → 130 °C

1.2 Reagents: Water

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1

1.2 Reagents: Water

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1

Referenz

- The Design, Synthesis and Application of Nitrogen Heteropolycyclic Compounds with UV Resistance Properties, International Journal of Molecular Sciences, 2023, 24(9),

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Sodium azide Catalysts: Cupric acetate Solvents: Dimethylformamide ; 12 h, 120 °C; 120 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt

Referenz

- A novel method for the synthesis of 5-substituted 1H-tetrazole from oxime and sodium azide, Tetrahedron Letters, 2012, 53(29), 3706-3709

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Triethylamine, hydrochloride , Sodium azide Solvents: Toluene ; rt → reflux; 20 h, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; acidified, rt

1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; acidified, rt

Referenz

- 3-Heterocycle-Phenyl N-Alkylcarbamates as FAAH Inhibitors: Design, Synthesis and 3D-QSAR Studies, ChemMedChem, 2010, 5(2), 213-231

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: Boron trifluoride Solvents: Dimethylformamide

Referenz

- Rearrangement reactions of (hydroxyphenyl)carbenes, Journal of Organic Chemistry, 1996, 61(13), 4462-4465

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: Hydroxylamine , Sodium azide Catalysts: Iron oxide (Fe2O3) (complexes with copper acetate and triethanolamine) Solvents: Dimethylformamide ; 200 min, 70 °C

Referenz

- Anchoring of triethanolamine-Cu(II) complex on magnetic carbon nanotube as a promising recyclable catalyst for the synthesis of 5-substituted 1H-tetrazoles from aldehydes, Molecular Diversity, 2020, 24(2), 319-333

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Reagents: Hydroxylamine , Sodium azide Catalysts: Copper Solvents: Dimethylformamide ; 2.5 h, 80 °C

Referenz

- Magnetic nitrogen-doped carbon derived from silk cocoon biomass: a promising and sustainable support for copper, Research on Chemical Intermediates, 2022, 48(4), 1383-1401

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Reagents: Sodium azide Catalysts: Copper Solvents: Water ; 80 min, 80 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

Referenz

- Synthesis, characterization and catalytic activity of copper deposited on MCM-41 in the synthesis of 5-substituted 1H-tetrazoles, Journal of Porous Materials, 2023, 30(3), 949-963

Herstellungsverfahren 13

Reaktionsbedingungen

Referenz

- Aryloxybenzoic acid compounds, Federal Republic of Germany, , ,

3-(1H-Tetrazol-5-yl)phenol Raw materials

3-(1H-Tetrazol-5-yl)phenol Preparation Products

3-(1H-Tetrazol-5-yl)phenol Verwandte Literatur

-

1. Book reviews

-

Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

-

Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994

-

Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286

96859-34-6 (3-(1H-Tetrazol-5-yl)phenol) Verwandte Produkte

- 1421478-36-5(N-{2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-ylmethyl}cyclohex-3-ene-1-carboxamide)

- 2172594-26-0(3,3-difluoro-1-propylcyclohexane-1-carboxylic acid)

- 2010227-62-8(2,2-difluoro-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-ol)

- 90559-63-0(ethyl 2-(3-nitropyridin-2-yl)aminoacetate)

- 1015605-37-4(N-(2-chlorophenyl)-2-methoxy-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide)

- 1663563-70-9(4-(chloromethyl)-2-(trifluoromethyl)thiophene)

- 2229454-50-4(tert-butyl N-{1-(aminooxy)methylcyclohexyl}carbamate)

- 1443321-17-2(1-(3-tert-butylphenyl)-2-methylpropan-2-ol)

- 1797863-64-9(N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(1-hydroxycyclohexyl)acetamide)

- 52333-31-0(7-Bromo-1,2,3,4-tetrahydropyrido2,3-bpyrazine)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:96859-34-6)3-(1H-Tetrazol-5-yl)phenol

Reinheit:99%

Menge:25g

Preis ($):290.0